molecular formula C6H5BrN2O3 B124484 5-Bromo-3-methoxy-2-nitropyridine CAS No. 152684-26-9

5-Bromo-3-methoxy-2-nitropyridine

Cat. No.: B124484
CAS No.: 152684-26-9
M. Wt: 233.02 g/mol
InChI Key: OLWFTDPHNVYMMN-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxy-2-nitropyridine (CAS: 152684-26-9) is a substituted pyridine derivative with the molecular formula C₆H₅BrN₂O₃ and a molecular weight of 233.03 g/mol . Its structure features a pyridine ring substituted with bromine at position 5, methoxy (-OCH₃) at position 3, and a nitro (-NO₂) group at position 2 (Figure 1). This compound is a solid under standard conditions, as indicated by its SMILES string COc1ncc(Br)cc1[N+]([O-])=O and InChI key YRVHFGOAEVWBNS-UHFFFAOYSA-N .

The nitro and bromine groups make it a versatile intermediate in pharmaceutical synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura) and reduction processes to generate amines .

Properties

IUPAC Name

5-bromo-3-methoxy-2-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN2O3/c1-12-5-2-4(7)3-8-6(5)9(10)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLWFTDPHNVYMMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355858
Record name 5-bromo-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

152684-26-9
Record name 5-Bromo-3-methoxy-2-nitropyridine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-3-methoxy-2-nitropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-methoxy-2-nitropyridine can be achieved through several methods. One common route involves the bromination of 3-methoxy-2-nitropyridine. This process typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position on the pyridine ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-3-methoxy-2-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Products depend on the nucleophile used, such as 5-methoxy-3-methoxy-2-nitropyridine.

    Reduction: 5-Bromo-3-methoxy-2-aminopyridine.

    Oxidation: 5-Bromo-3-hydroxy-2-nitropyridine.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-3-methoxy-2-nitropyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its derivatives have shown promise in developing anti-cancer agents and antibiotics.

ApplicationDescription
Anti-cancer AgentsUsed in synthesizing compounds that inhibit tumor growth.
AntibioticsServes as a precursor for developing new antibiotic agents.

Agricultural Chemicals

This compound plays a role in formulating agrochemicals, enhancing the effectiveness of pesticides and herbicides. Its application in agriculture aims to improve crop yields and pest control.

ApplicationDescription
PesticidesIncreases efficacy against specific pests, contributing to sustainable agriculture.
HerbicidesEnhances weed control mechanisms, improving crop productivity.

Material Science

In material science, this compound is incorporated into materials for electronic applications, including organic semiconductors.

ApplicationDescription
Organic SemiconductorsUtilized in developing materials with unique electronic properties for electronics.
Functional MaterialsContributes to creating polymers and coatings with enhanced durability.

Biochemical Studies

The compound is valuable in biochemical research, particularly in studying enzyme interactions and cellular mechanisms.

ApplicationDescription
Enzyme InteractionsUseful for examining how enzymes interact with substrates and inhibitors.
Cell Proliferation StudiesInvestigated for its ability to inhibit cell proliferation and migration through pathways like PI3K inhibition.

Case Studies

  • Pharmaceutical Synthesis : A study indicated that derivatives of this compound showed significant activity against specific cancer cell lines, suggesting its potential as a lead compound for drug development.
  • Agricultural Efficacy : Research demonstrated that formulations containing this compound enhanced the effectiveness of existing herbicides by increasing their absorption rates in plant tissues.
  • Material Science Innovations : Investigations into organic semiconductors revealed that incorporating this compound improved charge mobility, leading to better performance in electronic devices.

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxy-2-nitropyridine involves its interaction with specific molecular targets. The bromine and nitro groups play crucial roles in its reactivity and binding properties. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and functional differences between 5-bromo-3-methoxy-2-nitropyridine and its analogs:

Compound Name CAS Number Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications
This compound 152684-26-9 Br (5), OMe (3), NO₂ (2) 233.03 Pharmaceutical intermediate; solid
6-Chloro-3-methoxy-2-nitropyridine 1616526-81-8 Cl (6), OMe (3), NO₂ (2) 218.58* Higher electrophilicity due to Cl; used in agrochemicals
5-Bromo-2-methoxy-3-nitropyridine 152684-30-5 Br (5), OMe (2), NO₂ (3) 233.03 Positional isomer; altered dipole moment
3-Bromo-2-methoxy-5-nitropyridine 15862-50-7 Br (3), OMe (2), NO₂ (5) 233.03 Distinct electronic distribution; lower solubility
5-Bromo-2-chloro-3-nitropyridine 67443-38-3 Br (5), Cl (2), NO₂ (3) 232.46 Enhanced electron-withdrawing effects; catalyst precursor
5-Chloro-2-hydroxy-3-nitropyridine N/A Cl (5), OH (2), NO₂ (3) 189.56* Higher acidity (OH group); dye intermediate

*Calculated based on molecular formula.

Substituent Effects on Reactivity and Properties

Halogen Variations (Br vs. Cl)
  • Bromine : Larger atomic size increases steric hindrance and polarizability, favoring nucleophilic aromatic substitution (SNAr) and Suzuki couplings .
  • Chlorine : Smaller and more electronegative, enhancing electrophilicity but reducing stability in harsh conditions (e.g., 6-chloro-3-methoxy-2-nitropyridine) .
Positional Isomerism
  • 5-Bromo-2-methoxy-3-nitropyridine (CAS 152684-30-5): Swapping nitro and methoxy groups alters the electron density on the pyridine ring.
  • 3-Bromo-2-methoxy-5-nitropyridine (CAS 15862-50-7): The shifted bromine disrupts resonance stabilization, reducing thermal stability compared to the 5-bromo isomer .
Functional Group Replacements
  • Methoxy (-OMe) vs. Hydroxyl (-OH) : Replacing methoxy with hydroxyl (e.g., 5-chloro-2-hydroxy-3-nitropyridine) introduces hydrogen bonding, increasing solubility in polar solvents but decreasing stability under acidic conditions .
  • Nitro (-NO₂) vs. Amine (-NH₂): Nitro groups are electron-withdrawing, directing electrophilic attacks to specific ring positions. Reduction of nitro to amine (e.g., using Sn/HCl) generates intermediates for drug candidates .

Physicochemical Properties

  • Solubility : Methoxy groups enhance organic solvent solubility (e.g., dichloromethane), while nitro groups reduce aqueous solubility. Bromine’s hydrophobicity further decreases water solubility .
  • Melting Points : Brominated derivatives generally have higher melting points than chlorinated analogs due to greater van der Waals forces (e.g., this compound vs. 6-chloro-3-methoxy-2-nitropyridine) .

Biological Activity

5-Bromo-3-methoxy-2-nitropyridine is a chemical compound with significant biological activity, particularly as an inhibitor of phosphoinositide 3-kinase (PI3K). This compound has garnered attention in pharmacological research due to its potential applications in cancer treatment and other therapeutic areas. This article explores the biological activity, mechanisms of action, and relevant case studies associated with this compound.

  • Chemical Formula : C_6H_5BrN_2O_3
  • Molecular Weight : 219.02 g/mol
  • Density : 1.7 ± 0.1 g/cm³
  • Boiling Point : 282.0 ± 35.0 °C at 760 mmHg

This compound primarily acts as a potent inhibitor of PI3K, a crucial enzyme involved in various cellular processes such as growth, proliferation, and survival.

Target Pathway

  • PI3K/AKT/mTOR Pathway : By inhibiting PI3K, this compound disrupts the signaling pathway that regulates cell cycle progression and survival, leading to reduced tumor growth and proliferation.

In Vitro Studies

In laboratory settings, this compound has demonstrated:

  • Tumor Growth Inhibition : The compound significantly inhibits the growth of various cancer cell lines by interfering with the PI3K pathway.
  • Cellular Effects : It leads to decreased production of phosphatidylinositol phosphate (PIP), which is essential for cell signaling and metabolism.

Toxicological Studies

Despite its therapeutic potential, the compound exhibits toxicity under certain conditions:

  • A case study reported a patient who experienced severe symptoms such as methemoglobinemia and acute renal failure after exposure to a related compound, highlighting potential risks associated with nitropyridine derivatives .

Case Studies

  • Methemoglobinemia Incident : A documented case involved a worker exposed to 5-bromo-2-nitropyridine (a structural analog) resulting in dizziness, cyanosis, and delayed encephalopathy. The patient required extensive medical intervention but showed improvement over time .
  • Cancer Research Applications : Various studies have utilized this compound in preclinical trials to assess its efficacy against tumor growth in xenograft models, showing promising results in reducing tumor size compared to control groups.

Comparative Analysis with Similar Compounds

Compound NameActivity LevelNotes
5-Bromo-2-methoxy-3-nitropyridineModerateSimilar mechanism but different efficacy.
5-Bromo-2-hydroxy-3-nitropyridineLowLess potent than its methoxy counterpart.
2-Bromo-5-nitropyridineVariableEfficacy varies significantly; structure-dependent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-3-methoxy-2-nitropyridine, and how can its purity be validated?

  • Methodological Answer : The synthesis of halogenated nitropyridines typically involves sequential functionalization. For example, bromination of a methoxy-nitropyridine precursor or nitration of a bromo-methoxy intermediate could be explored. After synthesis, purity validation requires techniques like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance). For instance, HNMR can confirm substituent positions via coupling patterns (e.g., aromatic protons), while IR spectroscopy verifies functional groups like nitro (stretching at ~1500–1350 cm⁻¹) . Discrepancies in melting points (e.g., 246–250°C for analogous compounds) may indicate impurities, necessitating recrystallization or column chromatography .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodological Answer : Refer to safety data sheets (SDS) for nitro- and bromo-containing compounds. Key precautions include:

  • Using PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Working in a fume hood to prevent inhalation of toxic fumes.
  • Storing at room temperature in a dry, dark environment to prevent decomposition .
  • Emergency measures: For inhalation, move to fresh air; for skin contact, wash with soap and water .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic proton environments and substituent positions. For example, methoxy groups typically appear as singlets near δ 3.8–4.0 ppm .
  • IR Spectroscopy : Confirms nitro (asymmetric stretch ~1520 cm⁻¹, symmetric ~1350 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at m/z 233 for C₆H₄BrN₂O₃) .

Advanced Research Questions

Q. How can regioselectivity challenges in electrophilic substitution reactions of this compound be addressed?

  • Methodological Answer : The electron-withdrawing nitro and bromo groups direct incoming electrophiles to specific positions. Computational modeling (e.g., DFT calculations) predicts reactivity by analyzing charge distribution. Experimentally, competitive reactions with directing groups (e.g., methoxy vs. nitro) can be monitored via LC-MS to identify dominant pathways. For example, nitration of 3-methoxy-2-bromopyridine may favor para-substitution relative to the methoxy group .

Q. What strategies resolve contradictions in reported melting points or spectral data for halogenated nitropyridines?

  • Methodological Answer :

  • Reproducibility Checks : Synthesize the compound using multiple routes (e.g., bromination vs. nitration-first approaches) and compare physical properties.
  • Analytical Cross-Validation : Combine DSC (Differential Scanning Calorimetry) for precise melting points with 2D-NMR (e.g., HSQC, HMBC) to confirm structural consistency .
  • Literature Meta-Analysis : Compare data across peer-reviewed studies while accounting for solvent effects or polymorphic forms .

Q. How can the stability of this compound under varying conditions (pH, temperature) be systematically evaluated?

  • Methodological Answer :

  • pH Stability : Incubate the compound in buffers (pH 1–14) and analyze degradation via UV-Vis spectroscopy or TLC at intervals. Nitro groups may hydrolyze under strongly acidic/basic conditions.
  • Thermal Stability : Use TGA (Thermogravimetric Analysis) to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C, monitoring purity changes over weeks .

Q. What mechanistic insights explain competing side reactions during functionalization of this compound?

  • Methodological Answer : Side reactions (e.g., demethylation of methoxy groups or nitro reduction) can occur under harsh conditions. Mechanistic studies involve:

  • Isotopic Labeling : Track oxygen in methoxy groups using ¹⁸O-labeled reagents to confirm demethylation pathways.
  • Kinetic Profiling : Monitor reaction intermediates via in-situ IR or stopped-flow NMR to identify rate-determining steps .

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